Altenusin as a Potent Azole-Synergistic Prototype Against Candida albicans (FICI 0.078–0.188)
Altenusin differentiates from other isolated Alternaria metabolites (isoochracinic acid, altenuic acid, 2,5-dimethyl-7-hydroxychromone) by its unique and potent synergistic antifungal activity. When combined with sub-inhibitory concentrations of azole antifungals (ketoconazole, fluconazole, or itraconazole), altenusin exhibited strong synergism against Candida albicans with a Fractional Inhibitory Concentration Index (FICI) ranging from 0.078 to 0.188 [1]. In the same microdilution chequerboard assay, the co-isolated compounds 2, 3, and 4 failed to demonstrate any synergistic effect, confirming that this pharmacological property is specific to the biphenyl structure of altenusin [1].
| Evidence Dimension | Fractional Inhibitory Concentration Index (FICI) against C. albicans |
|---|---|
| Target Compound Data | FICI range: 0.078 to 0.188 (strong synergism) |
| Comparator Or Baseline | Isoochracinic acid (2), Altenuic acid (3), 2,5-dimethyl-7-hydroxychromone (4) : No synergism detected (FICI > 0.5 or no effect) |
| Quantified Difference | Qualitative difference: Altenusin is the only biphenyl derivative in the extract showing azole synergy. |
| Conditions | C. albicans ATCC 90028; Microdilution chequerboard technique; azole partners: Ketoconazole, Fluconazole, Itraconazole. |
Why This Matters
This evidence positions altenusin as a specific azole-synergist prototype essential for combination therapy research against invasive candidiasis, a feature not provided by generic Alternaria metabolites.
- [1] Phaopongthai, J., Wiyakrutta, S., Meksuriyen, D., Sriubolmas, N., & Suwanborirux, K. (2013). Azole-synergistic anti-candidal activity of altenusin, a biphenyl metabolite of the endophytic fungus Alternaria alternata isolated from Terminalia chebula Retz. Journal of Microbiology, 51(6), 821–828. View Source
